molecular formula C21H30O3 B570996 (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate CAS No. 212505-49-2

(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate

Katalognummer: B570996
CAS-Nummer: 212505-49-2
Molekulargewicht: 330.468
InChI-Schlüssel: XMUJPIDSOJTMMS-VTBMCCKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate is a synthetic derivative of the natural hormone testosterone. This compound is characterized by its epoxy group and an acetoxy group, making it a unique steroidal structure. It has been studied for its potential anti-inflammatory and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate involves multiple steps. One common method starts with the precursor androst-16-en-17-ol, which undergoes epoxidation to introduce the epoxy group at the 2,3 position. This is typically achieved using peracids such as m-chloroperbenzoic acid (mCPBA) under controlled conditions. The resulting epoxide is then acetylated using acetic anhydride in the presence of a base like pyridine to form the acetate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate involves its interaction with specific molecular targets. The compound exerts its effects by binding to androgen receptors, modulating gene expression, and influencing cellular pathways involved in inflammation and cancer progression. The epoxy group plays a crucial role in its biological activity, contributing to its unique pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2α,3α,5α,16α,17β)-2,3:16,17-Diepoxy-androst-17-ol Acetate
  • (2α,3α,5α,16α,17α)-2,3:16,17-Diepoxyandrostan-17-yl Acetate
  • 2a,3a,16a,17a-Diepoxy-17b-acetoxy-5a-androstane

Uniqueness

Compared to similar compounds, (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate is unique due to its specific epoxy and acetoxy functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

212505-49-2

Molekularformel

C21H30O3

Molekulargewicht

330.468

InChI

InChI=1S/C21H30O3/c1-12(22)23-19-7-6-15-14-5-4-13-10-17-18(24-17)11-21(13,3)16(14)8-9-20(15,19)2/h7,13-18H,4-6,8-11H2,1-3H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1

InChI-Schlüssel

XMUJPIDSOJTMMS-VTBMCCKRSA-N

SMILES

CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC5C(C4)O5)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.